molecular formula C14H13N5O4 B12711532 Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, 2-propynyl ester CAS No. 83395-32-8

Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, 2-propynyl ester

Cat. No.: B12711532
CAS No.: 83395-32-8
M. Wt: 315.28 g/mol
InChI Key: QYTIRWVZIPCHQB-UHFFFAOYSA-N
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Description

Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, 2-propynyl ester is a complex organic compound It features a unique structure that includes a pyridinyl group, an oxadiazolo-pyrimidinyl core, and a propynyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, oxadiazole precursors, and propargyl alcohol. Key steps in the synthesis could involve:

    Formation of the oxadiazole ring: This might be achieved through cyclization reactions involving nitriles and hydrazides.

    Attachment of the pyridinyl group: This could involve nucleophilic substitution or coupling reactions.

    Esterification: The final step might involve the esterification of the carbamic acid with propargyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form different functional groups.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group might yield carboxylic acids or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biology, derivatives of this compound might be explored for their potential biological activities. For example, they could be tested for antimicrobial or anticancer properties.

Medicine

In medicine, this compound or its derivatives might be investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets could make them candidates for drug development.

Industry

In industry, this compound might be used in the development of new materials. Its unique chemical properties could be exploited in the creation of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Compounds with similar carbamic acid functional groups.

    Oxadiazole derivatives: Compounds with similar oxadiazole rings.

    Pyridinyl derivatives: Compounds with similar pyridinyl groups.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which might confer specific chemical and biological properties not found in other compounds

Biological Activity

Carbamic acid derivatives have garnered attention due to their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The specific compound of interest, Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, 2-propynyl ester , is characterized by its unique structural features that contribute to its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4O3C_{14}H_{16}N_{4}O_{3}, with a molecular weight of approximately 288.30 g/mol. Its complex structure includes a pyridinyl group and an oxadiazole-pyrimidine moiety which are critical for its biological activity.

Antimicrobial Activity

Research indicates that carbamic acid derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For example:

  • Antifungal Activity : Studies demonstrate that the compound can inhibit the growth of certain fungi, making it a candidate for use in antifungal treatments.
  • Bactericidal Properties : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

The antimicrobial activity is believed to be mediated through the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism. This mode of action is common among carbamate derivatives.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application:

  • Acute Toxicity : Initial assessments suggest that the compound has moderate toxicity levels when administered orally or through inhalation.
  • Skin Sensitization : Data from skin sensitization studies indicate that the compound may cause mild dermal irritation in sensitive individuals.

Study 1: Antimicrobial Efficacy

A study conducted on various carbamic acid derivatives demonstrated that the specific ester exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests strong potential for therapeutic applications in treating infections caused by these pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Study 2: Toxicological Assessment

A comprehensive toxicological evaluation revealed that while the compound exhibits some level of toxicity, its risk profile is manageable with appropriate handling procedures. The no-observed-adverse-effect level (NOAEL) was determined to be 200 mg/kg/day based on subchronic exposure studies in rodents.

EndpointResult
NOAEL200 mg/kg/day
Skin IrritationMild

Properties

CAS No.

83395-32-8

Molecular Formula

C14H13N5O4

Molecular Weight

315.28 g/mol

IUPAC Name

prop-2-ynyl N-[7-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-c]pyrimidin-5-yl]carbamate

InChI

InChI=1S/C14H13N5O4/c1-2-8-22-13(20)17-12-15-10(18-6-4-3-5-7-18)9-11-16-14(21)23-19(11)12/h1,3-4,9H,5-8H2,(H,15,17,20)

InChI Key

QYTIRWVZIPCHQB-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)NC1=NC(=CC2=NC(=O)ON21)N3CCC=CC3

Origin of Product

United States

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